(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

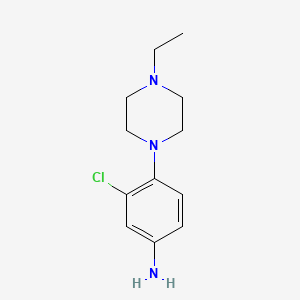

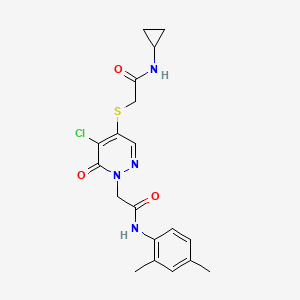

“(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” is a derivative of amino acids . It is also known as “(1S,8R,Z)-8-Aminocyclooct-4-enecarboxylic acid hydrochloride” with the CAS No. 795309-08-9 . The molecular formula is C9H16ClNO2 .

Molecular Structure Analysis

The molecular weight of “(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” is 205.68 . The compound’s structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid” are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Solid-State Conformation in Hybrid Tripeptides

An eight-membered cyclic beta-amino acid, including (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid, was utilized in a study where a hybrid tripeptide was synthesized. This tripeptide, combined with 2-aminoisobutyric acids, was shown to form an eleven-membered hydrogen-bonded turn (3(11)-helical structure) in the solid state, demonstrating its potential in the development of novel peptide structures (Tanaka et al., 2001).

Building Block for Helical Foldamers

In another research, a structurally similar beta-amino acid, cis-2-Aminocyclohex-4-enecarboxylic acid, was shown to be effective as a new building block for helical foldamers. The conformational preference of this residue is similar to that of its cyclohexane counterpart, and its incorporation in α/β-Peptides resulted in 11/9-helical conformations in solution and in the crystal state (Kwon et al., 2015).

Synthesis of Hydroxy-Substituted Derivatives

Research involving N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives led to the synthesis of various isomers of 2-amino-3-hydroxycyclopentanecarboxylic acids. These compounds were synthesized via oxazoline intermediates and OsO4-catalyzed oxidation. Their structures and stereochemistry were confirmed by NMR spectroscopy, demonstrating their potential in developing structurally diverse amino acid derivatives (Benedek et al., 2008).

Enantioselective Synthesis of Functionalized Analogues

The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was achieved from silyloxypyrrole utilizing L-glyceraldehyde as the source of chirality. This process involved several sequential aldol-based carbon-carbon bond-forming reactions, highlighting the versatility of these amino acids in synthesizing complex bioactive compounds (Battistini et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMACBYICUIDP-WFWQCHFMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)